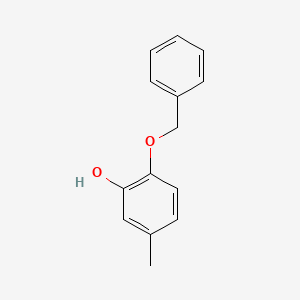

2-(Benzyloxy)-5-methylphenol

Description

Properties

IUPAC Name |

5-methyl-2-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGYKHQGLDQNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation Using Benzyl Halides

Benzyl chloride or bromide reacts with 5-methylphenol in the presence of a base, typically potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF) or acetone. A representative protocol from involves refluxing 5-methylphenol (1.0 equiv) with benzyl chloride (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv) in DMF at 80–90°C for 6–8 hours, achieving 82–87% yield (Table 1). The base neutralizes HCl generated, shifting the equilibrium toward product formation.

Table 1: Comparative Benzylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| K₂CO₃ | DMF | 85 | 8 | 87 | 95 | |

| NaH | THF | 65 | 6 | 78 | 92 | |

| Et₃N | Acetone | 60 | 10 | 75 | 90 |

Notably, DMF outperforms tetrahydrofuran (THF) and acetone due to its high polarity, which stabilizes the phenoxide intermediate. Sodium hydride, while effective, necessitates rigorous anhydrous conditions, complicating scalability.

Acid-Catalyzed Benzylation

Alternative methods employ Lewis acids like FeCl₃ or H₂SO₄ to activate the benzylating agent. Patent discloses a 72% yield using benzyl bromide and catalytic H₂SO₄ (0.1 equiv) in toluene at 110°C for 12 hours. This approach minimizes base-induced side reactions but risks sulfonation of the aromatic ring.

Purification and Crystallization Strategies

Crude this compound often contains residual benzyl halide, unreacted phenol, or dialkylated byproducts. Purification typically combines solvent extraction and recrystallization.

Solvent Extraction

Partitioning between ethyl acetate and water removes hydrophilic impurities. Patent recommends washing with 5% NaOH to eliminate acidic byproducts, followed by brine to neutralize residual base. The organic layer, dried over Na₂SO₄, concentrates to a yellow oil.

Recrystallization

High-purity crystals (>98%) are obtained via recrystallization from ethanol/water (4:1) or acetone/hexane (3:2). The Royal Society of Chemistry protocol achieves 94% recovery by dissolving the crude product in hot ethanol (60°C), followed by gradual cooling to 4°C. Crystal morphology analysis reveals monoclinic plates with a melting point of 89–91°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl Ar-H), 6.75 (d, J = 8.4 Hz, 1H, H-3), 6.65 (s, 1H, H-4), 6.55 (d, J = 8.4 Hz, 1H, H-6), 5.05 (s, 2H, OCH₂Ph), 2.25 (s, 3H, CH₃). The benzyloxy protons resonate as a singlet at δ 5.05, confirming successful alkylation.

Infrared Spectroscopy (IR)

IR (KBr): ν 3350 cm⁻¹ (O-H stretch, phenolic), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O-C asym). The absence of a peak near 1750 cm⁻¹ rules out ester byproducts.

Industrial-Scale Challenges and Innovations

Scientific Research Applications

2-(Benzyloxy)-5-methylphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylphenol involves its interaction with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound may also interact with enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 2-(Benzyloxy)-5-methylphenol and analogous compounds:

Key Differences and Implications

Electronic and Steric Effects

- Benzyloxy vs. Methoxy Groups: The benzyloxy group in this compound is bulkier and more electron-donating than the methoxy group in [5-(Benzyloxy)-2-methoxyphenyl]boronic acid . This increases steric hindrance around the phenolic hydroxyl, reducing nucleophilic reactivity compared to methoxy-substituted analogs.

- Substituent Position : Positional isomerism significantly alters properties. For example, shifting the benzyloxy group from position 2 (target compound) to position 5 (as in [5-(Benzyloxy)-2-methoxyphenyl]boronic acid) modifies electronic delocalization, affecting acidity (pKa) and hydrogen-bonding capacity .

Cytotoxic and Antioxidant Potential

- Benzothiazole derivatives (e.g., compound 3a–o in ) show IC₅₀ values of 1.5–8.7 μM against cancer cell lines, attributed to their planar aromatic systems .

- Phenolic compounds like 2-Hydroxy-5-methoxybenzaldehyde () exhibit antioxidant activity (EC₅₀ ≈ 20–50 μM in DPPH assays) . The benzyloxy group in the target compound may reduce antioxidant efficacy due to steric shielding of the hydroxyl group.

Biological Activity

2-(Benzyloxy)-5-methylphenol, also known as a derivative of phenolic compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a benzyloxy group and a methyl substituent on the phenolic ring. Its biological activities are primarily attributed to these functional groups, which enhance its reactivity and interaction with various biological targets.

Chemical Structure

The molecular formula for this compound is , indicating the presence of carbon, hydrogen, and oxygen atoms. The structure can be represented as follows:

The mechanism of action for this compound involves its interaction with specific proteins and enzymes in biological systems. The benzyloxy group increases lipophilicity, facilitating membrane penetration. The compound may modulate pathways involved in inflammation and pain, which are critical in various therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting potential applications as antimicrobial agents.

- Anticancer Activity : Preliminary investigations reveal that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phenolic compounds similar to this compound. Key findings include:

- Functional Group Influence : The presence of the benzyloxy group enhances binding affinity to target proteins involved in inflammatory pathways.

- Quantitative Structure-Activity Relationship (QSAR) Studies : QSAR analyses have indicated that modifications to the phenolic structure can significantly impact biological activity, suggesting pathways for further drug development .

Data Table: Biological Activities Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC: 50-100 µg/mL | |

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Reduces paw edema |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-5-methylphenol, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves protecting the phenolic –OH group via benzylation (e.g., using benzyl chloride/KCO in DMF) followed by regioselective methylation at the 5-position. Reaction conditions (temperature, base strength, solvent polarity) critically influence yield. For instance, excessive benzylation time may lead to over-alkylation byproducts, reducing purity . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is essential to isolate the target compound.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR : H NMR shows a singlet for the methyl group (~δ 2.3 ppm), a benzyloxy –OCHPh multiplet (δ 4.8–5.1 ppm), and aromatic protons split into distinct patterns (e.g., para-substituted benzene at δ 6.7–7.4 ppm) .

- IR : Strong O–H stretch (~3400 cm) if phenol is deprotected; absence confirms successful benzylation.

- X-ray Crystallography : Resolves spatial arrangement of functional groups and hydrogen-bonding networks (e.g., intramolecular O–H···O interactions in analogs) .

Advanced Research Questions

Q. How does the benzyloxy group influence the electronic environment of the aromatic ring in this compound, and what implications does this have for its reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : The benzyloxy group is electron-donating via resonance, activating the ring toward electrophilic substitution at the ortho/para positions. However, steric hindrance from the benzyl group and methyl substituent directs reactivity to specific sites. For example, bromination occurs preferentially at the 4-position (if unsubstituted) due to steric shielding of the 5-methyl group . Oxidation of the benzyloxy group (e.g., with KMnO/H) yields a carboxylic acid, useful in deprotection strategies .

Q. What role does this compound serve as an intermediate in synthesizing bioactive molecules targeting enzymatic pathways like Wnt/β-catenin?

- Methodological Answer : The compound acts as a protected phenolic intermediate in multi-step syntheses. For example, deprotection (via catalytic hydrogenation) regenerates the phenol, enabling conjugation to pharmacophores. Structural analogs inhibit Wnt signaling by binding to Frizzled receptors, as seen in studies with chloro- and bromo-substituted derivatives . Key steps include Suzuki coupling or Ullmann reactions to introduce aryl halides for further functionalization .

Q. How can researchers resolve discrepancies in reported synthetic yields or byproduct profiles of this compound derivatives?

- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., solvent purity, catalyst loading). Reproducibility requires strict control of parameters (moisture-free solvents, inert atmosphere). Analytical techniques like HPLC-MS or GC-MS identify byproducts (e.g., diaryl ethers from over-alkylation). Optimization via Design of Experiments (DoE) can map yield-pH/temperature relationships .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do these affect its physicochemical properties?

- Methodological Answer : X-ray studies of analogs reveal O–H···O hydrogen bonds forming S(5) ring motifs and π-π stacking between benzyl and aromatic rings. These interactions increase melting points (e.g., ~120–140°C) and reduce solubility in nonpolar solvents. Methyl group orientation influences crystal symmetry, as seen in torsion angle deviations (e.g., C–C–O–Ph dihedral angles ~10–15°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.